Retaspimycin hydrochloride, also known as IPI-504, is a semi-synthetic derivative of the naturally occurring ansamycin antibiotic, geldanamycin. [] It belongs to the class of benzoquinone ansamycins and is recognized as a potent and selective inhibitor of heat shock protein 90 (Hsp90). [, , ] Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous proteins, including many involved in oncogenesis. [, , ] By inhibiting Hsp90, retaspimycin disrupts the function and promotes the degradation of these client proteins, leading to significant antitumor effects in various preclinical cancer models. [, ]
Retaspimycin hydrochloride exerts its anticancer effects primarily through the inhibition of Hsp90. [, , ] It binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function. [, , ] This inhibition leads to the degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell growth and survival. [, , , ]
By degrading these client proteins, retaspimycin hydrochloride disrupts multiple signaling pathways involved in cell proliferation, survival, angiogenesis, and other hallmarks of cancer, ultimately leading to tumor cell death. [, , , , , , , , , , , , , , , , , , ]
The defining physical property of retaspimycin hydrochloride is its high water solubility, exceeding 200 mg/mL. [] This is significantly greater than the solubility of 17-AAG, making retaspimycin hydrochloride more amenable to intravenous administration in clinical settings. [, , ] This enhanced solubility stems from its existence as a hydrochloride salt, attributed to the presence of the hydroquinone group in its structure. [, , ] Other physical and chemical properties are not extensively described in the provided literature.
Hematologic Malignancies: Retaspimycin hydrochloride has shown promising results in preclinical models of multiple myeloma [, , ], B-cell acute lymphoblastic leukemia (B-ALL) [, ], and chronic myelogenous leukemia (CML), especially in cases with the T315I mutation, which confers resistance to conventional tyrosine kinase inhibitors. [, , ]
Solid Tumors: Significant antitumor effects have been observed in preclinical studies involving various solid tumor types, including gastrointestinal stromal tumors (GIST) [, , , , , ], non-small cell lung cancer (NSCLC) [, , , , , ], breast cancer [, , , , ], pancreatic cancer [], and gastric cancer. []
Clinical Development: Further clinical trials are necessary to determine the optimal dosage, schedules, and combinations with other anticancer agents for different tumor types. The identification of predictive biomarkers for response to retaspimycin hydrochloride is also crucial for personalized medicine approaches. [, , ]
Resistance Mechanisms: Investigating the mechanisms of resistance to retaspimycin hydrochloride will be essential for developing strategies to overcome treatment failure and improve patient outcomes. []
Combination Therapies: Exploring rational combinations of retaspimycin hydrochloride with other targeted therapies, chemotherapy, or immunotherapy holds promise for enhancing efficacy and potentially overcoming drug resistance. [, , , , , , ]
Understanding the Role of Hsp90 in Different Cancers: In-depth investigation of the diverse roles of Hsp90 and its client proteins in various cancer types will provide valuable insights for developing more effective Hsp90-targeted therapies. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6